

# A Technical Guide to 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

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## Compound of Interest

Compound Name: 4-HO-Ept  
Cat. No.: B12739935

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## Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (**4-HO-EPT**), also known as eprocin, is a synthetic tryptamine that is structurally related to the classic psychedelic compound psilocin (4-HO-DMT).<sup>[1]</sup> As a research chemical, it has garnered interest for its potential psychoactive effects, which are presumed to be mediated by its interaction with serotonin receptors in the central nervous system. This technical guide provides a consolidated overview of the available chemical, pharmacological, and procedural information for **4-HO-EPT**, intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development.

## Chemical Identification

Identifier	Value
IUPAC Name	3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol <sup>[1]</sup> <sup>[2]</sup>
CAS Number	2595431-59-5 <sup>[1][2]</sup>
Other Names	Eprocin, 4-hydroxy-N-ethyl-N-propyltryptamine <sup>[1]</sup>
Molecular Formula	C <sub>15</sub> H <sub>22</sub> N <sub>2</sub> O <sup>[1]</sup>
Molar Mass	246.354 g·mol <sup>-1</sup> <sup>[1]</sup>

## Pharmacological Profile

The primary mechanism of action for **4-HO-EPT** is believed to be its activity as a serotonin receptor agonist, with a notable affinity for the 5-HT<sub>2A</sub> receptor, which is the principal target for classic psychedelic compounds.

## In Vitro Receptor Binding Affinities

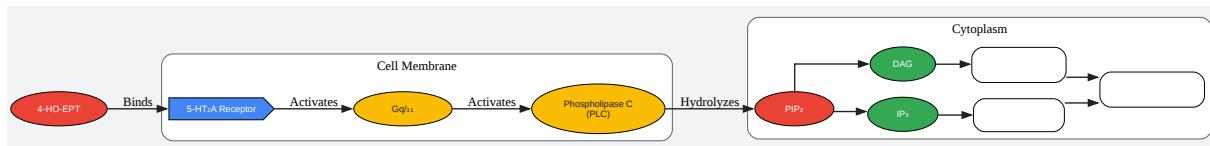
The following table summarizes the in vitro binding affinities (K<sub>i</sub>) and functional activity (EC<sub>50</sub> and E<sub>max</sub>) of **4-HO-EPT** at various human serotonin receptors. Lower K<sub>i</sub> and EC<sub>50</sub> values indicate a higher binding affinity and greater potency, respectively.

Receptor Target	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity (EC <sub>50</sub> , nM)	Maximal Efficacy (E <sub>max</sub> )
5-HT <sub>1A</sub>	163[1]	-	-
5-HT <sub>1B</sub>	1,097[1]	-	-
5-HT <sub>1D</sub>	644[1]	-	-
5-HT <sub>1E</sub>	591[1]	-	-
5-HT <sub>2A</sub>	546[1]	3.2[1]	100%[1]
5-HT <sub>2B</sub>	62[1]	4.3[1]	89%[1]
5-HT <sub>2C</sub>	1,272[1]	129[1]	89%[1]
5-HT <sub>5A</sub>	1,576[1]	-	-
5-HT <sub>6</sub>	284[1]	-	-
5-HT <sub>7</sub>	438[1]	-	-

## Signaling Pathway

As an agonist at the 5-HT<sub>2A</sub> receptor, **4-HO-EPT** is expected to initiate a downstream signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). These second messengers are responsible for

mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of cellular responses.



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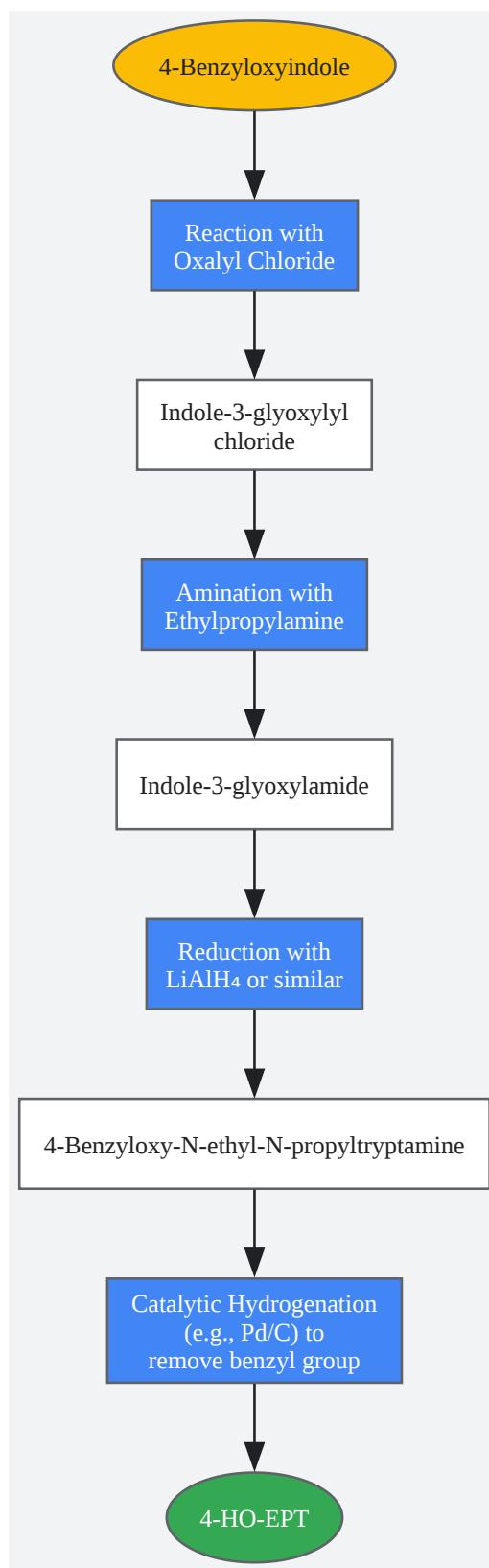
Simplified 5-HT<sub>2A</sub> Receptor Signaling Pathway for **4-HO-EPT**.

## Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-HO-EPT** is not readily available in the literature, a general synthesis for 4-substituted tryptamines can be adapted. The following are representative protocols for the synthesis and pharmacological evaluation of compounds in this class.

## Representative Synthesis of a 4-Substituted Tryptamine

The synthesis of 4-hydroxy-N,N-dialkyltryptamines typically involves a multi-step process starting from a protected 4-hydroxyindole derivative. A common route is the Speeter-Anthony synthesis, which is outlined below in a generalized form.



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General Synthetic Workflow for 4-Substituted Tryptamines.

# Radioligand Binding Assay for 5-HT<sub>2A</sub> Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound like **4-HO-EPT** for the 5-HT<sub>2A</sub> receptor.

## 1. Materials and Reagents:

- Receptor Source: Membranes from a stable cell line expressing the human 5-HT<sub>2A</sub> receptor (e.g., HEK293 or CHO cells).
- Radioligand: A tritiated ([<sup>3</sup>H]) ligand with high affinity for the 5-HT<sub>2A</sub> receptor, such as [<sup>3</sup>H]-Ketanserin.
- Test Compound: **4-HO-EPT** dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT<sub>2A</sub> antagonist (e.g., 10 µM ketanserin).
- Instrumentation: Filtration apparatus (cell harvester), liquid scintillation counter.

## 2. Procedure:

- Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
- Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound (**4-HO-EPT**), a fixed concentration of the radioligand, and the membrane preparation. Include wells for total binding (no test compound) and non-specific binding (with the non-specific binding control).
- Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the

unbound radioligand.

- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- **Quantification:** Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

### 3. Data Analysis:

- Calculate the percentage of specific binding at each concentration of the test compound.
- Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
- Calculate the inhibition constant ( $K_i$ ) from the  $IC_{50}$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where  $[L]$  is the concentration of the radioligand and  $K_D$  is its dissociation constant.

## Conclusion

**4-HO-EPT** is a synthetic tryptamine with a pharmacological profile centered on serotonin receptor agonism, particularly at the 5-HT<sub>2A</sub> subtype. The data presented in this guide, including its chemical identifiers, receptor binding affinities, and putative signaling pathway, provide a foundational resource for researchers. The experimental protocols outlined offer a starting point for the synthesis and in vitro characterization of **4-HO-EPT** and related compounds. Further research is necessary to fully elucidate the pharmacological, metabolic, and toxicological properties of this compound.

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## References

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